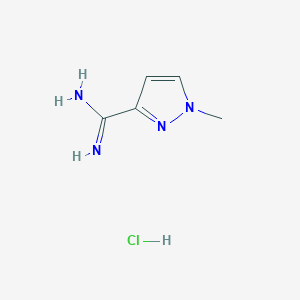

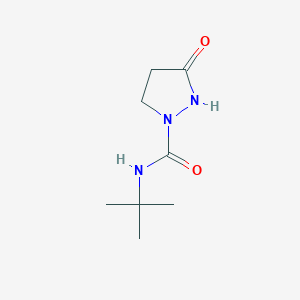

![molecular formula C24H35N3O2 B2577602 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 1049438-21-2](/img/structure/B2577602.png)

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of para-Methoxyphenylpiperazine (MeOPP), which is a piperazine derivative with stimulant effects . MeOPP has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar piperazine derivatives have been synthesized through various methods .Wissenschaftliche Forschungsanwendungen

1. Serotonin Receptor Affinity and Selectivity

Research on the compound, including derivatives like 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, indicates its high affinity for 5-HT1A serotonin receptor sites. These compounds bind with high affinity and exhibit significant selectivity over alpha 1-adrenergic sites (Raghupathi et al., 1991).

2. Antidepressant and Anxiolytic Potential

Some derivatives like adatanserin show promising activity as potential anxiolytic and antidepressant agents. They have demonstrated partial agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2 receptors, which are often targeted in treating anxiety and depression (Abou-Gharbia et al., 1999).

3. Synthesis Methods

Studies have developed facile methods for synthesizing variants of this compound, using starting materials like 2-chloropyrimidine and adamantanecarbonyl chloride. These methods aim to reduce workups and steps while maintaining good yield (Su et al., 2011).

4. Imaging of Serotonin Receptors

Derivatives of this compound, labeled with fluorine-18, have been developed for PET imaging of serotonin 5-HT1A receptors. Such radioligands are useful for studying neuropsychiatric disorders in vivo (García et al., 2014).

5. Antimicrobial and Anti-inflammatory Properties

Certain derivatives exhibit potent antimicrobial activity against a range of bacteria and the fungus Candida albicans. They also show significant anti-inflammatory activity in models like carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).

6. Potential in 11-β-Hydroxysteroid Dehydrogenase-1 Inhibition

Adamantane derivatives are also being explored for their inhibitory effects on 11-β-hydroxysteroid dehydrogenase-1, a therapeutic target for metabolic diseases. Research has focused on developing scalable synthesis processes for these inhibitors (Becker et al., 2008).

7. Quantum Chemical Calculations for Chemotherapeutic Potential

Quantum chemical calculations have been performed on certain derivatives to explore their potential as chemotherapeutic agents. These studies provide insights into the molecular properties like energy, structure, and vibrational wavenumbers (El-Emam et al., 2012).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O2/c1-29-22-4-2-21(3-5-22)27-10-8-26(9-11-27)7-6-25-23(28)24-15-18-12-19(16-24)14-20(13-18)17-24/h2-5,18-20H,6-17H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVJRONPKFVKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

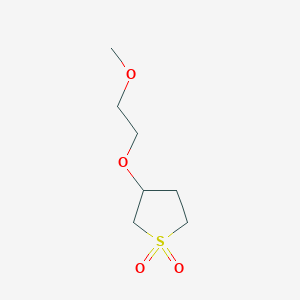

![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2577524.png)

![Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2577525.png)

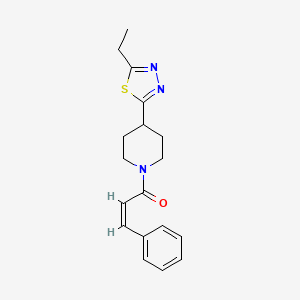

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2577528.png)

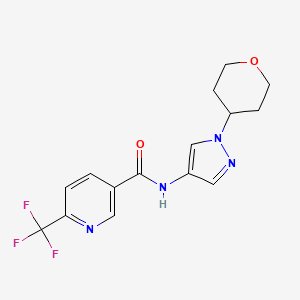

![3-(4-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2577532.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577536.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2577538.png)

![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2577539.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2577541.png)